molecular formula C6H18Cl2O2Si3 B1586330 Bis(trimethylsiloxy)dichlorosilane CAS No. 2750-44-9

Bis(trimethylsiloxy)dichlorosilane

Cat. No. B1586330
CAS RN: 2750-44-9
M. Wt: 277.36 g/mol
InChI Key: YQPFMTIZDAWFAC-UHFFFAOYSA-N
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Description

Bis(trimethylsiloxy)dichlorosilane, also known as 3,3-Dichlorohexamethyltrisiloxane, is a chemical compound with the molecular formula C6H18Cl2O2Si3 . It is a liquid substance and is part of the chlorosilane chemical family .


Synthesis Analysis

Bis(trimethylsiloxy)dichlorosilane can be synthesized by reacting trimethylsilanol with trichlorotrimethylsilane in the presence of triethylamine . The reaction is carried out in ether at 0°C .


Molecular Structure Analysis

The molecular structure of Bis(trimethylsiloxy)dichlorosilane consists of trimethylsiloxy groups attached to a silicon atom . It also contains easily-hydrolyzable chlorine atoms .


Chemical Reactions Analysis

Bis(trimethylsiloxy)dichlorosilane has been studied for its reactions with monohydric and dihydric alcohols, as well as mono- and dihydric phenols . When reacted with absolute ethanol in the presence of pyridine, bis(trimethylsiloxy)diethoxysilane was obtained .


Physical And Chemical Properties Analysis

Bis(trimethylsiloxy)dichlorosilane has a boiling point of 173°C, a density of 1.0017 g/mL, a flash point of 54°C, and a melting point of -53°C . Its refractive index at 20°C is 1.3983 .

Scientific Research Applications

Reductive Coupling in Organic Chemistry

Bis(trimethylsiloxy)dichlorosilane has been utilized in the field of organic chemistry, particularly in reductive coupling reactions. A study by So, Park, & Boudjouk (1988) demonstrated its effectiveness in producing O-silylated pinacols, which are easily converted to pinacols or pinacolones with high yields. This process is influenced by the nature of substituents on the carbonyl compounds, where electron-donating groups accelerate the coupling and electron-withdrawing groups inhibit it.

Synthesis of Alkylalkoxysiloxanes

In the synthesis of various siloxane compounds, bis(trimethylsiloxy)dichlorosilane plays a crucial role. Kijima, Okuda, & Abe (1971) explored its reaction with different silanols, leading to the formation of compounds like Trimethylsiloxytri-t-butoxysilane and Bis(trimethylsiloxy)di-t-butoxysilane. These compounds were characterized by elemental analysis and spectroscopy, indicating the utility of bis(trimethylsiloxy)dichlorosilane in synthesizing complex siloxane structures (Kijima, Okuda, & Abe, 1971).

Crystal and Molecular Structures

Bis(trimethylsiloxy)dichlorosilane is significant in studying crystal and molecular structures of silicon-containing compounds. Ovchinnikov et al. (1998) used it in reactions to form cation-anionic complexes with unique disiloxane dications. These complexes displayed interesting structural properties, like five-coordinate Si atoms, and had applications in understanding silicenium ion stabilization (Ovchinnikov et al., 1998).

Silylation in Heterocyclic Chemistry

In heterocyclic chemistry, bis(trimethylsiloxy)dichlorosilane has been used for the silylation of various compounds. Avota, Pestunovich, & Giller (1975) investigated its reaction with 6-pyridazone derivatives, leading to the formation of various silylated structures. This study highlighted the role of bis(trimethylsiloxy)dichlorosilane in modifying heterocyclic compounds, contributing to the understanding of their chemical properties and potential applications (Avota, Pestunovich, & Giller, 1975).

Surface Treatment Applications

In materials science, especially in surface treatment of metals, bis(trimethylsiloxy)dichlorosilane has been explored for its potential. Xian et al. (2013) studied the stability of silane solutions containing compounds like bis-[trimethoxysilylpropyl]amine, where bis(trimethylsiloxy)dichlorosilane could potentially play a role. Their research focused on factors influencing the long-term stability of these solutions, which is crucial for the effectiveness of surface treatments (Xian et al., 2013).

Safety And Hazards

This substance is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . Safety measures include wearing protective equipment, avoiding breathing in vapors, and keeping away from heat, open flames, and sparks .

properties

IUPAC Name

dichloro-bis(trimethylsilyloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18Cl2O2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPFMTIZDAWFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](O[Si](C)(C)C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373515
Record name 3,3-Dichloro-1,1,1,5,5,5-hexamethyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(trimethylsiloxy)dichlorosilane

CAS RN

2750-44-9
Record name 3,3-Dichloro-1,1,1,5,5,5-hexamethyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2750-44-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

About 1.9 ml of a 25% solution of phosphonitrile chloride in methylene chloride are added at room temperature with stirring to a mixture containing 486 g (3.0 mol) of hexamethyldisiloxane and 170 g (1.0 mol) of tetrachlorosilane. After the mixture has been stirred at room temperature for 8 hours, the catalyst is deactivated by adding 2.2 ml of tri-n-butylamine. Distillation of the reaction mixture at 18° to 34° C. and at 2 mbar gives 55 g of 3,3-dichlorohexamethyltrisiloxane, but no 3-chloro-3-trimethylsiloxyhexamethyltrisiloxane. Likewise the desired 3-chloro-3-trimethylsiloxyhexamethyltrisiloxane is neither found in the distillation residue (12 g) nor in the cold trap (583 g of a mixture of trimethylchlorosilane and 1,1,1-trichloro-3,3,3-trimethyldisiloxane).
[Compound]
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solution
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[Compound]
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phosphonitrile chloride
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486 g
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170 g
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2.2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
KA Andrianov, VV Severnyi - Bulletin of the Academy of Sciences of the …, 1961 - Springer
Bis (trimethylsiloxy) dichlorosilane contains not only trimethylsiloxy groups attached to silicon, but also functional groups in the form of easily-hydrolyzable chlorine atoms. It is of interest …
Number of citations: 3 link.springer.com
KA Andrianov, NA Kurasheva… - Bulletin of the Academy of …, 1977 - Springer
Conclusions 1. We have studied the reactions of bis(trimethylsiloxy)dichlorotitanium with α,ω-di-hydroxydiorganosiloxanes, aniline, and sodium bis(trimethylsilyl)amide. 2. We have …
Number of citations: 3 link.springer.com
TC Efthymiou, JP Desaulniers - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
[ 309963‐45‐9 ] C 19 H 29 ClO 3 Si 3 (MW 425.14) InChI = 1S/C19H29ClO3Si3/c1‐24(2,3)22‐26(20,23‐25(4,5)6)21‐19(17‐13‐9‐7‐10‐14‐17)18‐15‐11‐8‐12‐16‐18/h7‐16,19H,1‐…
Number of citations: 0 onlinelibrary.wiley.com
KA Andrianov, NV Delazari - Bulletin of the Academy of Sciences of the …, 1972 - Springer
Reactions of trialkylsiloxychlorosilanes Page 1 REACTIONS OF TRIALKYLSILOXYCHLOROSILANES KA Andrianov and NV Delazari UDC 542.91:547.1'128 The …
Number of citations: 1 link.springer.com
KA Andrianov, VV Severnyi - JOURNAL OF …, 1962 - … , 233 SPRING ST, NEW YORK, NY …
Number of citations: 0
SA Scaringe - 1996 - search.proquest.com
The chemical synthesis of DNA and RNA requires the use of several orthogonal protecting groups. We have successfully developed the novel silyl ether, bis-(trimethylsiloxy)-(1, 3-bis (…
Number of citations: 2 search.proquest.com
F Uhlig, HC Marsmann - … : Silanes and Silicones. A Survey of …, 2014 - researchgate.net
Silicon is in many respects one of the more important elements in both nature and chemistry. On one hand silicates constitute the main material of the earth’s crust, and on the other …
Number of citations: 57 www.researchgate.net
GL Larson, M Halides - 2008 - researchgate.net
The widely used organometallic-based reducing agents can be broadly classified as either ionic, such as lithium aluminum hydride and sodium borohydride, or free-radical such as tri-…
Number of citations: 7 www.researchgate.net
A Baldwin - 2014 - opencommons.uconn.edu
The search for new dielectric materials has grown exponentially as more emphasis has been placed on the fabrication of new devices such as photovoltaics, transistors and capacitors. …
Number of citations: 3 opencommons.uconn.edu
KK Babievskii, KA Kochetkov, VM Belikov - … of the Academy of Sciences of …, 1977 - Springer
Conclusions Iminium salts prepared from indoles, thionyl chloride, and dimethylformamide readily form the corresponding nitrovinyl derivatives by nucleophilic attack on the anion of an …
Number of citations: 1 link.springer.com

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